Comprehensive Physicochemical and Synthetic Profiling of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one Hydrochloride
Comprehensive Physicochemical and Synthetic Profiling of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one Hydrochloride
Executive Summary
1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride (CAS: 23279-67-6), frequently referred to in literature as 4-acetylphenethylamine hydrochloride, is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and organic synthesis. Featuring both an electrophilic acetophenone core and a nucleophilic primary amine (protected as a hydrochloride salt), this compound serves as a critical intermediate in the development of heterocyclic therapeutics, most notably non-peptide glycoprotein IIb/IIIa (GPIIb/IIIa) antagonists used to inhibit platelet aggregation[1].
This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, validated synthetic handling protocols, and its downstream pharmacological applications.
Physicochemical Profiling & Structural Causality
The molecular architecture of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride dictates its physical behavior and synthetic utility. The compound is isolated and stored as a hydrochloride salt rather than a free base.
Causality of the Salt Form: If left as a free base, the primary amine (-NH₂) and the ketone carbonyl (C=O) on adjacent molecules would undergo spontaneous intermolecular condensation, forming a Schiff base (imine) polymer network. The hydrochloride salt protonates the amine (-NH₃⁺), rendering it non-nucleophilic and ensuring long-term shelf stability and batch-to-batch reproducibility.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters critical for reaction stoichiometry, solubility profiling, and early-stage pharmacokinetic estimations (such as Lipinski's Rule of Five parameters)[2].
| Property | Value / Description |
| Chemical Name | 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride |
| Common Synonyms | 4-acetylphenethylamine hydrochloride |
| CAS Registry Number | 23279-67-6 |
| Molecular Formula | C₁₀H₁₄ClNO (or C₁₀H₁₃NO · HCl) |
| Molecular Weight | 199.68 g/mol |
| LogP (Partition Coefficient) | ~0.945 |
| Fraction sp³ (Fsp³) | 0.30 |
| InChI Key | YMKKEUKWLSTFCV-UHFFFAOYSA-N |
Experimental Workflow: Selective N-Sulfonylation
Because the compound possesses two reactive handles, orthogonal protection or selective functionalization is required. The following protocol details the selective N-sulfonylation of the primary amine, a critical first step in synthesizing GPIIb/IIIa receptor antagonists[1][3].
This protocol is designed as a self-validating system: the reaction conditions inherently prevent over-reaction, and the workup steps chemically isolate the desired product from byproducts.
Step-by-Step Methodology
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Preparation of the Suspension: Suspend 1.0 g of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride in 20 mL of anhydrous dichloromethane (DCM) in a flame-dried flask under an argon atmosphere.
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Expertise Insight: Argon prevents atmospheric moisture from hydrolyzing the highly reactive sulfonyl chloride reagent added in Step 4.
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Amine Liberation: Add 0.94 mL of triethylamine (TEA) to the stirred suspension and continue stirring for 15 minutes.
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Causality: The starting material is a non-nucleophilic ammonium salt. TEA (a stronger base) deprotonates the salt, liberating the free primary amine required for the nucleophilic attack. TEA also serves as an acid scavenger for the HCl generated in the subsequent step.
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Thermal Control: Cool the reaction mixture to 4°C using an ice-water bath.
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Causality: Sulfonylation is highly exothermic. Reducing the temperature suppresses the kinetic energy of the system, preventing runaway exotherms and minimizing the formation of bis-sulfonylated (di-alkylated) side products.
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Electrophile Addition: Dissolve 1.29 g of 4-methylphenylsulfonyl chloride (tosyl chloride) in 5 mL of DCM. Add this solution dropwise to the cooled reaction mixture over a period of 30 minutes.
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Reaction Propagation: Remove the ice bath and allow the reaction mixture to stir for 18 hours at ambient temperature to ensure complete conversion.
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Self-Validating Workup:
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Dilute the mixture with an additional 50 mL of DCM.
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Wash the organic layer with distilled water (3 x 50 mL). Causality: This step selectively partitions the water-soluble TEA-HCl byproduct and any unreacted starting material salts into the aqueous phase, leaving the highly organic sulfonamide product in the DCM layer.
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Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude N-sulfonylated intermediate.
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Pharmacological Application: GPIIb/IIIa Antagonism
Derivatives synthesized from 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride are heavily utilized in the discovery of anti-thrombotic agents[1]. Specifically, the functionalized acetophenone core acts as a structural template that mimics the RGD (Arginine-Glycine-Aspartic acid) sequence of fibrinogen.
By mimicking this sequence, these heterocyclic compounds act as competitive antagonists at the GPIIb/IIIa (integrin αIIbβ3) receptor site on the platelet membrane. Blocking this receptor prevents fibrinogen and von Willebrand Factor from cross-linking adjacent platelets, thereby halting platelet aggregation and thrombus formation[1][3].
Mechanism of GPIIb/IIIa receptor antagonism by acetophenone-derived heterocyclic compounds.
Safety, Handling, and GHS Classification
As an active pharmaceutical intermediate, 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride must be handled with strict adherence to Globally Harmonized System (GHS) protocols[4][5].
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Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or inhaled (H302 + H312 + H332).
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Skin Irritation (Category 2): Causes skin irritation (H315).
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Eye Irritation (Category 2A): Causes serious eye irritation (H319).
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Specific Target Organ Toxicity - Single Exposure (Category 3): May cause drowsiness or dizziness (H336).
Handling Directives: All synthetic manipulations must be conducted within a certified chemical fume hood. Personnel must wear nitrile gloves, safety goggles, and a standard laboratory coat. The compound should be stored in a cool, dry environment away from strong oxidizing agents to maintain the integrity of the hydrochloride salt[5].
References
- NextSDS.1-[4-(2-aminoethyl)phenyl]ethan-1-one hydrochloride - Chemical Substance Information & GHS Data.
- Google Patents (US5750754A).Heterocyclic compounds.
- Sigma-Aldrich.1-[4-(2-Aminoethyl)phenyl]ethanone hydrochloride.
- Fluorochem.1-[4-(2-Aminoethyl)phenyl]ethanone hydrochloride (CAS 23279-67-6) Properties.

